Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound belonging to the thiadiazole derivatives family
Mechanism of Action
Target of Action
The primary target of Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . They play a crucial role in many biological processes, including pH and CO2 regulation, ion transport, and biosynthetic reactions.
Mode of Action
The compound interacts with its target, carbonic anhydrase IX, by binding to the enzyme’s active sites . This interaction inhibits the enzyme’s activity, thereby disrupting the conversion of carbon dioxide to bicarbonate ions
Result of Action
The compound has shown potential anti-proliferative effectiveness against certain cancer cell lines . For instance, it has demonstrated cytotoxic activity against U87 and HeLa cancer cells . The compound’s action results in the inhibition of carbonic anhydrase IX, which could potentially limit the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the thiadiazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve hydrogen gas or metal hydrides like lithium aluminum hydride.
Substitution reactions may require halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiadiazoles, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.
Medicine: Its antimicrobial properties have been investigated for potential use in treating infections.
Industry: The compound's unique properties may be utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: This compound has shown similar cytotoxic activity against cancer cell lines.
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES): A potent and selective inhibitor of kidney-type glutaminase.
Uniqueness: Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its specific structural features and biological activities, which may offer advantages over similar compounds in certain applications.
Properties
IUPAC Name |
ethyl 4-[[2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-2-28-18(27)14-8-10-15(11-9-14)21-16(25)12-29-20-24-23-19(30-20)22-17(26)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWARXBCVJMYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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